molecular formula C6H5NOS B15306253 2-Ethynyl-4-methoxythiazole

2-Ethynyl-4-methoxythiazole

Katalognummer: B15306253
Molekulargewicht: 139.18 g/mol
InChI-Schlüssel: UVTCBYIMSVITGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-4-methoxythiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, with an ethynyl group at the 2-position and a methoxy group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methoxythiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea can lead to the formation of thiazole derivatives . Another method involves the use of 3-acetylpropyl alcohol and thiourea under acidic conditions, followed by a series of reactions including chlorination, hydrolysis, and decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of solid acid catalysts, such as xanthan sulfuric acid, can assist in the formation of thiazole derivatives . Additionally, the reaction conditions, such as temperature and pH, are carefully controlled to maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-Ethynyl-4-methoxythiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, the compound’s ability to interact with cellular pathways can result in anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of 2-Ethynyl-4-methoxythiazole

This compound stands out due to its unique combination of an ethynyl group and a methoxy group on the thiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C6H5NOS

Molekulargewicht

139.18 g/mol

IUPAC-Name

2-ethynyl-4-methoxy-1,3-thiazole

InChI

InChI=1S/C6H5NOS/c1-3-6-7-5(8-2)4-9-6/h1,4H,2H3

InChI-Schlüssel

UVTCBYIMSVITGL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CSC(=N1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.